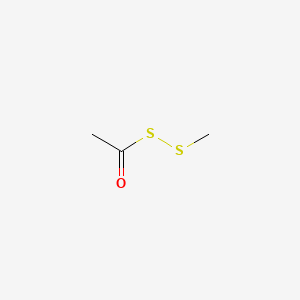
L-Cysteine, S,S'-selenobis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, S,S’-selenobis-(9CI) is a compound that features a selenium atom bridging two L-cysteine molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S,S’-selenobis-(9CI) typically involves the reaction of L-cysteine with selenium compounds. One common method is the reaction of L-cysteine with selenium dioxide (SeO2) under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the selenium bridge between the two L-cysteine molecules.
Industrial Production Methods
Industrial production of L-Cysteine, S,S’-selenobis-(9CI) often involves biotechnological approaches, such as fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing L-cysteine, which is then chemically reacted with selenium compounds to form the desired product. This method is preferred due to its efficiency and lower environmental impact compared to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine, S,S’-selenobis-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines, which can replace the selenium atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Cysteine, S,S’-selenobis-(9CI) can lead to the formation of disulfide-linked cysteine derivatives, while reduction can yield free L-cysteine and elemental selenium .
Aplicaciones Científicas De Investigación
L-Cysteine, S,S’-selenobis-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of selenium-containing compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its role in redox biology and its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in the treatment of selenium deficiency.
Industry: It is used in the production of dietary supplements and as an additive in animal feed to promote growth and health
Mecanismo De Acción
The mechanism of action of L-Cysteine, S,S’-selenobis-(9CI) involves its ability to undergo redox reactions. The selenium atom in the compound can participate in redox cycling, which allows it to act as an antioxidant. This redox activity is crucial for its biological functions, including the protection of cells from oxidative stress. The compound can also interact with various molecular targets, such as enzymes and proteins, through the formation of disulfide bonds .
Comparación Con Compuestos Similares
Similar Compounds
L-Cysteine: A sulfur-containing amino acid that forms disulfide bonds in proteins.
L-Cystine: A dimer of L-cysteine linked by a disulfide bond.
Selenocysteine: An amino acid similar to L-cysteine but with a selenium atom replacing the sulfur atom.
Uniqueness
L-Cysteine, S,S’-selenobis-(9CI) is unique due to the presence of a selenium atom bridging two L-cysteine molecules. This selenium bridge imparts distinct chemical and biological properties to the compound, such as enhanced redox activity and potential therapeutic benefits. The compound’s ability to participate in redox reactions and form stable complexes with proteins makes it a valuable tool in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C6H12N2O4S2Se |
|---|---|
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylselanylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O4S2Se/c7-3(5(9)10)1-13-15-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 |
Clave InChI |
VCVRJYVZIBRVAD-IMJSIDKUSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)S[Se]SC[C@@H](C(=O)O)N |
SMILES canónico |
C(C(C(=O)O)N)S[Se]SCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)
![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
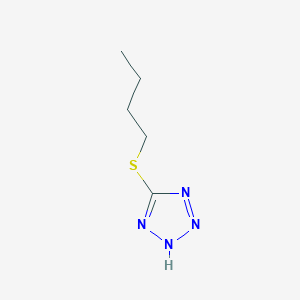

![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
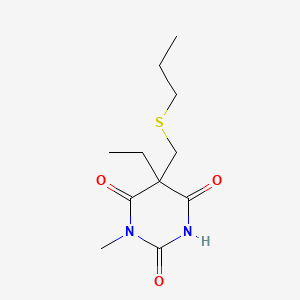
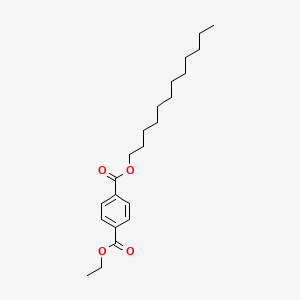


![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
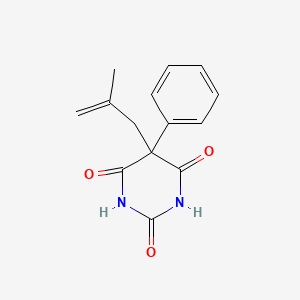
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)
